molecular formula C16H17NO4S B3016246 N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1448047-29-7

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B3016246
CAS No.: 1448047-29-7
M. Wt: 319.38
InChI Key: DUIWTDUFKXCROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core linked to a carboxamide group. The substituent at the amide nitrogen is a 2-methoxy-2-(thiophen-3-yl)ethyl moiety. The benzodioxane scaffold is notable for its conformational rigidity and metabolic stability, while the thiophene ring contributes π-electron-rich properties that enhance interactions with biological targets . The methoxy group may improve solubility and modulate steric effects during binding .

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-19-14(11-6-7-22-10-11)8-17-16(18)15-9-20-12-4-2-3-5-13(12)21-15/h2-7,10,14-15H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIWTDUFKXCROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1COC2=CC=CC=C2O1)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C14H15NO3S
  • Molecular Weight : 273.34 g/mol
  • CAS Number : 87086-36-0
  • Structure : The compound features a methoxy group and a thiophene ring, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered drug metabolism and enhanced therapeutic effects.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis.
  • Antioxidant Activity : There is evidence indicating that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (µM) Reference
HEPG215.5
MCF712.8
SW111610.4
BGC82311.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These values suggest that the compound has significant potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
E. coli32
P. aeruginosa16
K. pneumoniae8

These findings indicate that this compound possesses significant antimicrobial activity against common pathogens.

In Vivo Studies

A notable case study involved the administration of this compound in a murine model of cancer. The results indicated a marked reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy agents. This suggests that the compound may enhance therapeutic outcomes when used in combination therapies.

Comparison with Similar Compounds

Research Findings and Implications

  • Electron-Donating Groups : Thiophene and methoxy in the target compound may enhance binding to electron-deficient targets (e.g., kinases) compared to furan or pyrazine analogs .
  • Natural vs. Synthetic : Natural lignanamides prioritize antioxidant activity, while synthetic derivatives focus on target-specific interactions (e.g., pirin ligands in ).
  • Agrochemical Adaptations : Substituent flexibility allows benzodioxane carboxamides to serve in diverse roles, from herbicides to neuroprotective agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.